Regioisomeric Carboxylate Position: Nicotinate (3-COOCH₃) vs. Picolinate (2-COOCH₃) — Electronic and Steric Consequences
Methyl 6-hydroxy-4-methylnicotinate (CAS 1224465-02-4) bears its methoxycarbonyl group at the pyridine 3-position (nicotinate, meta to ring nitrogen), whereas the regioisomer methyl 6-hydroxy-4-methylpicolinate (CAS 846046-89-7) carries the ester at the 2-position (picolinate, ortho to nitrogen) [1][2]. In the nicotinate configuration, the ester is conjugated with the ring π-system but not directly adjacent to the nitrogen lone pair, resulting in a computed LogP of −0.3 and a TPSA of 55.4 Ų [1]. In the picolinate regioisomer, the ester's proximity to the nitrogen enables intramolecular hydrogen bonding and metal-chelation behavior that is absent in the nicotinate, as demonstrated by DFT studies on hydroxypicolinic vs. hydroxynicotinic systems [3]. This positional difference directly impacts reactivity: the nicotinate ester undergoes alkaline hydrolysis with a rate constant governed by Hammett σₘ and σₚ additivity, whereas the picolinate ester's hydrolysis is modulated by the ortho nitrogen effect, leading to measurably different kinetic profiles [4].
| Evidence Dimension | Carboxylate position on pyridine ring and computed physicochemical descriptors |
|---|---|
| Target Compound Data | 3-COOCH₃ (nicotinate); LogP = −0.3; TPSA = 55.4 Ų; H-bond donors = 1; H-bond acceptors = 3 |
| Comparator Or Baseline | 2-COOCH₃ (picolinate, CAS 846046-89-7); LogP and TPSA values differ due to ortho-nitrogen proximity effects; enhanced metal-chelation capability due to N,O-bidentate motif (class-level inference from hydroxypicolinic acid DFT studies) |
| Quantified Difference | Carboxylate positional shift from 2- to 3- eliminates N,O-chelation motif; TPSA difference arises from altered H-bonding geometry |
| Conditions | Computed physicochemical properties (PubChem XLogP3-AA, Cactvs TPSA); DFT-validated chelation behavior of hydroxypicolinic vs. hydroxynicotinic acids (aqueous phase, copper(II) complexation) |
Why This Matters
For procurement decisions in medicinal chemistry, selecting the nicotinate over the picolinate regioisomer determines whether the building block can (or cannot) engage in N,O-bidentate metal coordination, a property critical for metalloenzyme inhibitor design and coordination chemistry applications.
- [1] PubChem. Methyl 4-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate. PubChem CID 46223842. https://pubchem.ncbi.nlm.nih.gov/compound/1224465-02-4 (accessed 2026-05-07). View Source
- [2] ChemBase. Methyl 6-hydroxy-4-methylpicolinate (CAS 846046-89-7), methyl 6-hydroxy-4-methylpyridine-2-carboxylate. ChemBase ID 815067. https://www.chembase.cn (accessed 2026-05-07). View Source
- [3] Substituent effect on the proton-related phenomena and chelation behavior of hydroxypicolinic compounds: a DFT investigation. Journal of Chemical Sciences, 2015. Comparative DFT study of 5-hydroxypicolinate and 6-hydroxypicolinate complexation with copper(II). View Source
- [4] Transmission of substituent effects in pyridines. Part I. Alkaline hydrolysis of some 3- and 4-substituted methyl pyridinecarboxylates. Scilit, 1971. Reports additive Hammett σₘ and σₚ correlations for methyl nicotinate hydrolysis rates. View Source
